(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Description
(5E)-5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a central 1,3-thiazolidine-2,4-dione core modified at the C5 position with a 2-(2,4-dichlorophenoxy)benzylidene substituent. Thiazolidinediones are known for their diverse pharmacological activities, including antifungal, anticancer, and antidiabetic effects.
Properties
IUPAC Name |
(5E)-5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-5-6-13(11(18)8-10)22-12-4-2-1-3-9(12)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METPZWLXKKBBOY-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione , also known as a thiazolidinedione derivative, has garnered attention for its potential biological activities. Thiazolidinediones are known for their role in metabolic regulation and have been studied extensively for their antidiabetic properties. This article reviews the biological activities of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₆H₉Cl₂NO₃S
- Molecular Weight : 366.21 g/mol
- CAS Number : 917607-22-8
- SMILES Notation : Clc1ccc(Cl)c(c1)C(=C)N1C(=O)SC(=O)N1
Thiazolidinediones primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ) . Activation of PPARγ enhances insulin sensitivity and regulates glucose metabolism. The compound under review likely exhibits similar mechanisms due to its structural resemblance to known PPARγ agonists.
1. Antidiabetic Activity
Research indicates that thiazolidinedione derivatives can improve insulin sensitivity and glucose homeostasis. For instance, studies have shown that compounds with structural modifications can lead to enhanced PPARγ activation and reduced blood glucose levels in diabetic models .
2. Antioxidant Properties
The antioxidant activity of thiazolidinediones has been documented through various assays, including the TBARS assay for lipid peroxidation. Compounds similar to this compound demonstrated significant inhibition of lipid peroxidation .
3. Anticancer Potential
Recent studies have highlighted the anticancer properties of thiazolidinediones. For example:
- Cytotoxicity against cancer cell lines : Various derivatives exhibited IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. One study reported that a structurally related compound had an IC₅₀ of 1.003 µM against MCF-7 cells .
- Mechanisms of action : Compounds were shown to inhibit key signaling pathways involved in cancer cell proliferation, including the inhibition of tyrosine kinases such as c-Met and Ron .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Thiazolidinedione Derivatives
Structural Modifications and Substituent Effects
Thiazolidinediones exhibit activity dependent on substituents at the C5 and N3 positions. Below is a comparison of key analogs:
Key Observations :
- Lipophilicity and Solubility: The dichlorophenoxy group in the target compound enhances lipophilicity compared to analogs with methoxy (e.g., Leriglitazone) or hydroxy groups (). However, solubility in aqueous buffers (pH 1.2–7.4) may be lower than derivatives with hydrophilic substituents like piperazine (L-173) or hydroxyethyl (Leriglitazone) .
- Synthetic Routes: The target compound is synthesized via Knoevenagel condensation, similar to L-173 and GDY. However, bulky substituents (e.g., dichlorophenoxy) may require optimized catalysts (e.g., piperidine in ethanol) to achieve high yields .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | L-173 | Leriglitazone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~408.3 | ~627.1 | ~438.9 |
| LogP (Predicted) | ~3.8 | ~2.5 | ~2.1 |
| Solubility (pH 7.4) | Low (<10 µM) | Moderate (20–50 µM)* | High (>100 µM) |
| Plasma Protein Binding | High (>90%) | High (>90%) | Moderate (70–80%) |
*L-173’s solubility is enhanced by cyclodextrin complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
